molecular formula C13H12BrNOS B2742865 3-(4-Bromoanilino)-1-(2-thienyl)-1-propanone CAS No. 93523-17-2

3-(4-Bromoanilino)-1-(2-thienyl)-1-propanone

Cat. No.: B2742865
CAS No.: 93523-17-2
M. Wt: 310.21
InChI Key: MIXZWNKFQICKIW-UHFFFAOYSA-N
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Description

3-(4-Bromoanilino)-1-(2-thienyl)-1-propanone is an organic compound that features a brominated aniline group and a thienyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromoanilino)-1-(2-thienyl)-1-propanone typically involves the following steps:

    Bromination of Aniline: Aniline is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromoaniline.

    Formation of Thienyl Propanone: 2-Thiophene carboxaldehyde is reacted with a suitable reagent to form 1-(2-thienyl)-1-propanone.

    Coupling Reaction: The final step involves coupling 4-bromoaniline with 1-(2-thienyl)-1-propanone under appropriate conditions, such as using a base like potassium carbonate in a solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromoanilino)-1-(2-thienyl)-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromoanilino)-1-(2-thienyl)-1-propanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 3-(4-Bromoanilino)-1-(2-thienyl)-1-propanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloroanilino)-1-(2-thienyl)-1-propanone: Similar structure but with a chlorine atom instead of bromine.

    3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone: Contains a fluorine atom instead of bromine.

    3-(4-Methoxyanilino)-1-(2-thienyl)-1-propanone: Features a methoxy group instead of bromine.

Uniqueness

3-(4-Bromoanilino)-1-(2-thienyl)-1-propanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

3-(4-bromoanilino)-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNOS/c14-10-3-5-11(6-4-10)15-8-7-12(16)13-2-1-9-17-13/h1-6,9,15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXZWNKFQICKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCNC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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